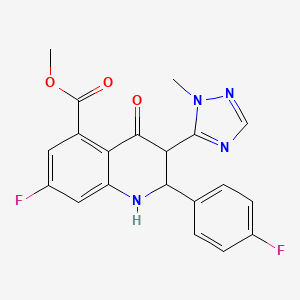

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Description

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a fluorinated tetrahydroquinoline derivative featuring a 1,2,4-triazole substituent and a methyl ester group. Its structural complexity includes two fluorinated aromatic rings, a fused tetrahydroquinoline core, and a conformationally flexible triazole moiety. highlights the existence of conformers of this compound, which may influence its physicochemical properties, such as solubility and bioavailability .

Properties

IUPAC Name |

methyl 7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAIIDFKUPYMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801102687 | |

| Record name | 5-Quinolinecarboxylic acid, 7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322616-36-3 | |

| Record name | 5-Quinolinecarboxylic acid, 7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322616-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarboxylic acid, 7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-7-fluor-2-(4-fluorphenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydrochinolin-5-carboxylat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 1322616-36-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C20H16F2N4O3

- Molecular Weight : 398.37 g/mol

- IUPAC Name : methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

- Purity : Typically ≥98% .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The biological activity of methyl 7-fluoro derivatives has been evaluated against various bacterial strains. For instance:

- Antibacterial Activity : Studies have shown that related triazole compounds demonstrate significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.125 to 8 µg/mL.

Antiviral Activity

The compound's triazole framework suggests potential antiviral properties. Research on similar triazole-based compounds indicates efficacy against viral infections, including those caused by Tobacco Mosaic Virus (TMV). The effective concentrations reported suggest a promising antiviral activity that warrants further exploration .

Anticancer Activity

Methyl 7-fluoro derivatives have been investigated for their anticancer properties. A study reported that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most potent compounds showed IC50 values as low as 1.9 µg/mL compared to doxorubicin .

The biological activity of methyl 7-fluoro compounds can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring is known to inhibit specific enzymes crucial for microbial survival and proliferation.

- DNA Interaction : Some studies suggest that these compounds may interact with DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

- Cell Cycle Disruption : Anticancer activities may involve the disruption of the cell cycle in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of tetrahydroquinoline exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of the triazole moiety enhances its bioactivity by improving solubility and stability in biological systems .

Antifungal Activity

Research indicates that this compound demonstrates promising antifungal properties . The presence of the triazole group is particularly noteworthy, as triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes . This mechanism suggests potential applications in treating fungal infections.

Anticancer Research

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has also been explored for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival . This aspect opens avenues for developing new cancer therapies.

Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of similar compounds. By modifying various functional groups on the tetrahydroquinoline scaffold, researchers can assess how these changes impact biological activity and pharmacokinetics .

Synthesis and Chemical Research

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop innovative methodologies for creating diverse chemical entities .

Potential Use in Drug Formulations

Given its promising biological activities, there is potential for developing formulations that incorporate this compound as an active ingredient. Formulation scientists can explore various delivery systems to enhance bioavailability and therapeutic effectiveness .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of triazole-containing heterocycles with fluorinated aromatic systems. Key structural analogues include:

Key Observations :

- The target compound’s methyl ester group distinguishes it from sulfonyl- or ketone-containing analogues (), likely enhancing its metabolic stability compared to thioether or thione derivatives .

- Fluorination at the 7-position of the tetrahydroquinoline core and the 4-fluorophenyl group may improve lipophilicity and membrane permeability relative to non-fluorinated analogues (e.g., ) .

Physicochemical and Spectroscopic Properties

- NMR Data: demonstrates that substituent-induced chemical shift variations in regions A (positions 39–44) and B (positions 29–36) of similar compounds can pinpoint structural differences. For the target compound, the fluorinated aromatic protons and triazole methyl group would exhibit distinct shifts compared to non-fluorinated or sulfonyl-containing analogues .

- Solubility : The methyl ester group may confer moderate aqueous solubility compared to sulfonyl derivatives (), which are more polar but prone to crystallization .

Preparation Methods

Coformer Salts

- Coformer salts involve the formation of salts between Compound (1) and chiral acids such as [(1S)-endo]-(+)-3-bromo-10-camphor sulfonic acid or (1S)-phenylethanesulfonic acid.

- These salts can exist optionally as solvates or hydrates.

- The salt formation improves the compound's physical properties, such as solubility and stability, and facilitates selective crystallization of the desired enantiomer.

Crystallization Technique

- The crystallization of these coformer salts replaces the chiral chromatography step.

- This method reduces solvent usage and processing time and minimizes the risk of epimerization and ester cleavage.

- The crystallization process yields Compound (1) with significantly higher enantiomeric purity and reduced cis/trans isomeric impurities.

- This approach aligns with regulatory requirements for pharmaceutical purity and supports consistent large-scale production.

Detailed Preparation Procedure (Based on Patent Literature)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of racemic methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate | Multi-step organic synthesis involving fluorinated aromatic precursors and triazole coupling. |

| 2 | Formation of coformer salt with chiral acid (e.g., [(1S)-endo]-(+)-3-bromo-10-camphor sulfonic acid) | Mixing racemic Compound (1) with chiral acid in suitable solvents to form salt complexes. |

| 3 | Crystallization of the coformer salt | Controlled cooling or solvent evaporation to selectively crystallize the (2S,3S) enantiomer salt. |

| 4 | Isolation and purification of the crystallized salt | Filtration and washing to obtain pure coformer salt crystals. |

| 5 | Conversion back to free base (if required) | Treatment with base to regenerate Compound (1) from the salt, maintaining stereochemical purity. |

Research Findings and Advantages

- The crystallization of coformer salts has been demonstrated to significantly increase the purity and yield of the desired enantiomer, reducing the need for expensive and inefficient chromatographic separations.

- The method reduces manufacturing costs and time, and improves the stability of the compound during processing.

- The approach also minimizes the formation of unwanted isomeric impurities, enhancing the safety and efficacy profile of the final pharmaceutical product.

Summary Table of Preparation Methods

| Preparation Aspect | Traditional Method | Improved Method (Coformer Salt Crystallization) |

|---|---|---|

| Purification Technique | Chiral chromatography (time and solvent intensive) | Crystallization of coformer salts (cost-effective, scalable) |

| Enantiomeric Purity | Moderate, risk of epimerization | High, minimized epimerization and isomeric impurities |

| Scalability | Limited due to chromatography constraints | Suitable for large-scale pharmaceutical manufacturing |

| Stability During Processing | Risk of methyl ester cleavage and epimerization | Enhanced stability through salt formation |

| Regulatory Compliance | Challenging due to impurity profile | Improved compliance with purity standards |

This detailed analysis of the preparation methods for Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate highlights the shift from traditional chromatographic purification to innovative coformer salt crystallization techniques. These advancements address the challenges of stereochemical purity, stability, and scalability, making the compound more accessible for pharmaceutical development and commercialization.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Multi-step synthesis : Begin with a Biginelli-like condensation to form the tetrahydroquinoline core, followed by regioselective introduction of the 1-methyl-1H-1,2,4-triazol-5-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Optimization : Use polar aprotic solvents (DMF or DMSO) at 80–100°C for cyclization steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates via column chromatography (≥95% purity) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., fluorine coupling patterns, triazole protons).

- XRD : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and hydrogen-bonding networks (e.g., tetrahydroquinoline ring puckering) .

- FTIR : Validate carbonyl (C=O) and triazole (C-N) stretching frequencies (1700–1650 cm and 1550–1450 cm, respectively) .

Q. What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

- Enzyme assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC determination).

- Cell-based assays : Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay) and Western blotting to assess target modulation .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and biological interactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity prediction .

- Molecular docking : Use AutoDock Vina to simulate binding modes with proteins (e.g., PARP-1). Validate with MD simulations (GROMACS) over 50 ns to assess stability .

Q. How does the 1-methyl-1H-1,2,4-triazol-5-yl group influence metabolic stability and pharmacokinetics?

Methodological Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Triazole moieties often reduce CYP450-mediated oxidation .

- LogP determination : Use shake-flask method (octanol/water) to assess lipophilicity. Compare with analogs lacking the triazole group .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic (PK) studies : Measure plasma half-life, C, and bioavailability in rodent models. Adjust dosing regimens if rapid clearance is observed.

- Metabolite identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites. Corrogate inactive metabolites with structural analogs .

Q. How can regioselectivity challenges during triazole introduction be addressed?

Methodological Answer:

Q. What analytical approaches detect degradation products under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.